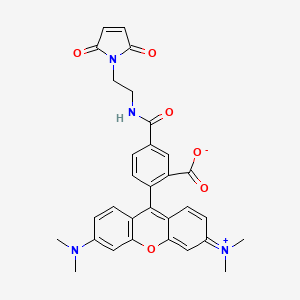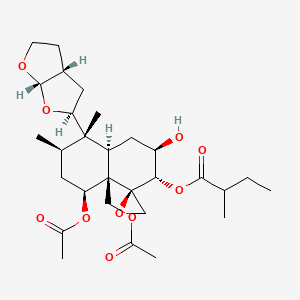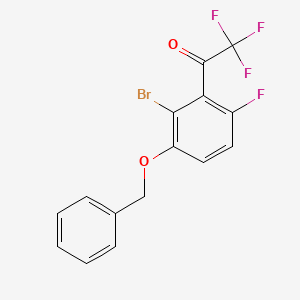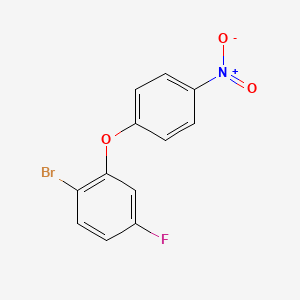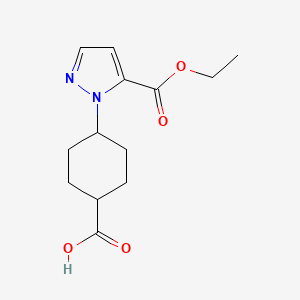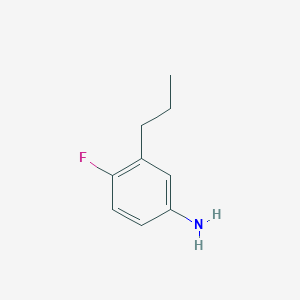
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions with a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Phenols.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid largely depends on its interaction with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the compound may interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine or threonine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group instead of the fluoro, methoxymethyl, and methylthio substituents.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the methoxymethyl and methylthio groups.
Uniqueness
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is unique due to its combination of substituents, which can influence its reactivity and interactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl and methylthio groups can provide additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H12BFO3S |
|---|---|
Molekulargewicht |
230.07 g/mol |
IUPAC-Name |
[4-fluoro-3-(methoxymethyl)-5-methylsulfanylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-14-5-6-3-7(10(12)13)4-8(15-2)9(6)11/h3-4,12-13H,5H2,1-2H3 |
InChI-Schlüssel |
IACOXCJVBMVFLP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)SC)F)COC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


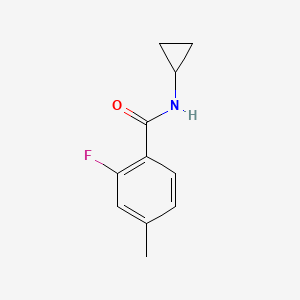
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
